5-Fluoro-4-methoxypyrimidine-2-carboxylic acid
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Overview
Description
5-Fluoro-4-methoxypyrimidine-2-carboxylic acid is a fluorinated pyrimidine derivative with the molecular formula C6H5FN2O3 and a molecular weight of 172.12 g/mol . This compound is a heterocyclic building block useful in the installation of pyrimidines into a wide variety of synthetic targets, including nucleotide analogs and therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methoxypyrimidine-2-carboxylic acid typically involves the fluorination of a pyrimidine precursor. One common method includes the reaction of 4-methoxypyrimidine-2-carboxylic acid with a fluorinating agent under controlled conditions . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the fluorination process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methoxypyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like DMF or acetonitrile and bases such as K2CO3 or sodium hydride (NaH).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
5-Fluoro-4-methoxypyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex fluorinated pyrimidines and nucleotide analogs.
Biology: The compound is used in the study of nucleic acid interactions and enzyme inhibition.
Industry: The compound is used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methoxypyrimidine-2-carboxylic acid involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom’s high electronegativity and low propensity to engage in hydrogen bond formation contribute to its biological activity . The compound can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase and DNA topoisomerase .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also incorporates into nucleic acids and inhibits thymidylate synthase.
4-Methoxypyrimidine-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
Uniqueness
5-Fluoro-4-methoxypyrimidine-2-carboxylic acid is unique due to the presence of both fluorine and methoxy groups on the pyrimidine ring. This combination enhances its reactivity and selectivity in chemical reactions, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H5FN2O3 |
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Molecular Weight |
172.11 g/mol |
IUPAC Name |
5-fluoro-4-methoxypyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O3/c1-12-5-3(7)2-8-4(9-5)6(10)11/h2H,1H3,(H,10,11) |
InChI Key |
XKVTZCMSDQAWHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1F)C(=O)O |
Origin of Product |
United States |
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